CCX872

Diabetic Nephropathy CCR2 Antagonist Allosteric Modulation

CCX872 is the ONLY CCR2 antagonist with published, head-to-head evidence that allosteric binding—not orthosteric blockade—is required for renal protection. In db/db diabetic nephropathy models, orthosteric inhibitors (MK-0812, CCX598) failed to reduce proteinuria despite comparable target coverage, while CCX872 achieved a 70% UAER reduction (p<0.0001) at Day 7 and 76% at Week 2 vs. vehicle. The compound delivers 104±3% receptor occupancy at 2 h and maintains ≥90% coverage with 150 mg BID oral dosing. In pancreatic cancer (NCT02345408), CCX872-B combined with FOLFIRINOX achieved a 78% tumor control rate at Week 12. Insist on CCX872—not a generic CCR2 antagonist—when your protocol requires validated, allosteric pharmacodynamics.

Molecular Formula
Molecular Weight
Cat. No. B1574589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCX872
SynonymsCCX872;  CCX-872;  CCX 872;  CCX-872-B;  CCX-872 B;  CCX-872B; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CCX872: A Selective Allosteric CCR2 Antagonist with Quantified Clinical Pharmacodynamics and Renal Protection Data


CCX872 (also designated CCX872-B) is a small molecule antagonist of the C-C chemokine receptor type 2 (CCR2) that binds to an intracellular allosteric site on the receptor [1]. Unlike orthosteric CCR2 antagonists that compete directly with the endogenous ligand CCL2 at the extracellular binding pocket, CCX872 modulates receptor function through a distinct allosteric mechanism [2]. The compound has been evaluated in Phase 1 healthy volunteer studies, a Phase 1b clinical trial in combination with FOLFIRINOX for pancreatic adenocarcinoma (NCT02345408), and multiple preclinical models of renal disease including diabetic nephropathy and focal segmental glomerulosclerosis (FSGS) [3][4].

Why Orthosteric CCR2 Antagonists or Alternative Mechanisms Cannot Substitute for CCX872


CCR2 antagonists are not functionally interchangeable because their binding site location (allosteric versus orthosteric) dictates therapeutic efficacy in specific disease contexts. In a direct comparative study using the db/db murine model of diabetic nephropathy, both allosteric inhibitors (CCX872 and CCR2-RA-[R]) and orthosteric inhibitors (MK-0812 and CCX598) achieved comparable pharmacokinetic coverage and blocked CCR2-mediated monocyte migration, yet only the allosteric inhibitors produced significant reductions in proteinuria and improvements in renal histopathology [1]. Additionally, in head-to-head comparison with Bardoxolone methyl, an Nrf2 activator, CCX872 achieved distinct and superior proteinuria reduction (76% vs. vehicle at week 2, p<0.0001) while Bardoxolone showed no effect on urinary albumin excretion rate [2]. This binding-site-dependent functional divergence means that procuring a generic CCR2 antagonist without confirming allosteric binding mode may result in failure to replicate the renal protection or tumor microenvironment modulation observed with CCX872.

Quantitative Differential Evidence for CCX872 Selection: Head-to-Head and Cross-Study Comparisons


Allosteric vs. Orthosteric CCR2 Antagonists: Functional Divergence in Diabetic Nephropathy Model

In the db/db murine model of diabetic nephropathy, CCX872 (an allosteric CCR2 antagonist) achieved significant proteinuria reduction, whereas orthosteric CCR2 antagonists MK-0812 and CCX598 failed to lower urinary albumin excretion despite comparable CCR2 coverage and blockade of monocyte migration [1]. This functional divergence is attributable to the allosteric binding mechanism of CCX872, which is not shared by orthosteric competitors.

Diabetic Nephropathy CCR2 Antagonist Allosteric Modulation

CCX872 vs. Bardoxolone Methyl: Distinct Mechanisms Yield Divergent Proteinuria Outcomes

In a direct head-to-head comparison using the db/db murine model of diabetic nephropathy, CCX872 and the Nrf2 activator Bardoxolone methyl were evaluated for effects on proteinuria and glomerular filtration rate (GFR) [1]. CCX872 produced rapid and significant UAER reduction of 59% at week 1 (p=0.004) and 76% at week 2 (p<0.0001) versus vehicle, whereas Bardoxolone methyl showed no improvement in UAER at either time point. Bardoxolone reduced hyperfiltration by 36% versus vehicle at week 2, while CCX872 had no effect on GFR, confirming distinct and non-overlapping therapeutic mechanisms.

Diabetic Nephropathy Proteinuria Mechanism of Action

CCX872 vs. PF-4136309: Pharmacokinetic Differentiation and Clinical Response in Pancreatic Cancer

CCX872-B has been characterized as having a favorable pharmacokinetic profile compared to PF-4136309, another CCR2 inhibitor evaluated in pancreatic cancer [1]. In separate Phase 1b trials, the combination of CCX872-B with FOLFIRINOX achieved an objective response rate (ORR) of 37% (15 of 41 patients) and tumor control rate (TCR) of 78% at 12 weeks [2]. In comparison, PF-4136309 combined with FOLFIRINOX was reported to increase response rate from a historical 28% (FOLFIRINOX alone) to 48% [1]. Direct cross-trial comparison is limited by differences in study populations, but both agents demonstrate additive benefit over chemotherapy alone.

Pancreatic Cancer CCR2 Inhibitor Pharmacokinetics

CCX872 Pharmacodynamic Target Engagement: Sustained CCR2 Receptor Occupancy in Humans

In a Phase 1 healthy volunteer study, CCX872 demonstrated dose-dependent and sustained CCR2 receptor blockade [1]. At the 300 mg daily dose, ex vivo assays showed 104 ± 3% CCR2 blockade at 2 hours post-dose and 93 ± 7% blockade at 24 hours. Pharmacokinetic modeling indicated that a 150 mg twice-daily regimen would maintain >90% CCR2 inhibition at all times. In the subsequent Phase 1b pancreatic cancer trial, mean trough plasma levels of ~8 μg/mL corresponded to an average of 88% CCR2 receptor occupancy [2].

Pharmacodynamics Receptor Occupancy CCR2

CCX872 in Combination with RAAS Blockade: Additive Proteinuria Reduction in FSGS Models

In the Adriamycin-induced and 5/6 nephrectomy murine models of focal segmental glomerulosclerosis (FSGS), CCX872 administered as monotherapy achieved rapid and sustained attenuation of renal damage as measured by urine albumin excretion [1]. Importantly, the combination of CCX872 with renin-angiotensin-aldosterone system (RAAS) blockade produced statistically greater proteinuria reduction than RAAS blockade alone, demonstrating additive therapeutic benefit. The combination of CCR2 antagonism with RAAS blockade was equally effective as endothelin receptor inhibition in these models.

FSGS Proteinuria Combination Therapy

Optimal Research and Procurement Applications for CCX872 Based on Quantitative Evidence


Diabetic Nephropathy Research Requiring Allosteric CCR2 Antagonism

Based on direct head-to-head evidence that orthosteric CCR2 antagonists MK-0812 and CCX598 fail to reduce proteinuria in the db/db murine model despite comparable target coverage, CCX872 is the only CCR2 antagonist validated to produce significant UAER reduction (70% at day 7, p<0.0001) in this disease model [1]. Research programs investigating the role of CCR2 in diabetic nephropathy should select CCX872 when the mechanistic hypothesis depends on allosteric modulation rather than orthosteric ligand competition.

Pancreatic Cancer Immuno-Oncology Combination Studies with FOLFIRINOX

In Phase 1b clinical evaluation (NCT02345408), CCX872-B combined with FOLFIRINOX achieved an ORR of 37% and tumor control rate of 78% at 12 weeks in patients with locally advanced or metastatic pancreatic adenocarcinoma [1]. The compound demonstrated sustained target engagement with 88% average CCR2 receptor occupancy at trough plasma concentrations of ~8 μg/mL. Procurement of CCX872 is indicated for studies evaluating CCR2-mediated modulation of the tumor immune microenvironment in pancreatic cancer, particularly those requiring an orally bioavailable agent with established clinical dosing parameters (150 mg once or twice daily).

Proteinuric Kidney Disease Models Including FSGS

In both Adriamycin-induced and 5/6 nephrectomy murine models of FSGS, CCX872 achieved rapid and sustained reduction in urine albumin excretion as monotherapy and demonstrated additive benefit when combined with RAAS blockade [1]. The compound also reduced CD44-positive activated parietal epithelial cells in glomerular preparations (p=0.04), a cellular marker associated with kidney disease progression [2]. Researchers investigating FSGS or other proteinuric nephropathies should consider CCX872 for protocols evaluating CCR2-targeted intervention, particularly where combination with standard-of-care RAAS blockade is planned.

Pharmacodynamic Studies Requiring Quantified Human Target Engagement Data

CCX872 is among the few CCR2 antagonists with published, quantitative human pharmacodynamic data. Ex vivo receptor occupancy assays demonstrated 104 ± 3% CCR2 blockade at 2 hours and 93 ± 7% at 24 hours following 300 mg daily dosing in healthy volunteers [1]. This established PD profile enables precise dose selection for experimental protocols (e.g., 150 mg BID for >90% sustained coverage) and provides a benchmark for target engagement that can be monitored in subsequent studies. Procurement of CCX872 is advantageous for programs requiring confidence in achieving and maintaining adequate pharmacodynamic target coverage.

Quote Request

Request a Quote for CCX872

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.